molecular formula C22H39N7O8 B12538123 L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine CAS No. 675126-96-2

L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine

Cat. No.: B12538123
CAS No.: 675126-96-2
M. Wt: 529.6 g/mol
InChI Key: OPMLTJNPDYXYRC-LZXPERKUSA-N
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Description

L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine is a custom synthetic hexapeptide provided for research and development purposes. This compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. The sequence of this peptide, which features a tri-alanine motif, a leucine residue, and an asparagine, suggests potential for investigating protein-protein interactions and conformational stability. The presence of multiple alanine residues can promote compact chain conformations and the formation of intrachain hydrophobic aggregates, which are fundamental to the self-assembly processes of polymeric biomaterials . The leucine moiety is of particular interest in metabolic studies, as it is known to stimulate protein synthesis via the mTOR signaling pathway, a key regulator of cell growth . Peptides of this nature are typically synthesized using established methods such as Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential addition of protected amino acids to produce a high-purity product . Researchers can utilize this specific sequence in various applications, including the study of novel biomaterials, enzymatic activity, and as a model compound in the development of targeted drug delivery systems . The structural and functional versatility of amino-acid-based polymers makes them valuable tools in nanotechnology and biomedical science .

Properties

CAS No.

675126-96-2

Molecular Formula

C22H39N7O8

Molecular Weight

529.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoic acid

InChI

InChI=1S/C22H39N7O8/c1-9(2)7-14(21(35)29-15(8-16(24)30)20(34)27-13(6)22(36)37)28-19(33)12(5)26-18(32)11(4)25-17(31)10(3)23/h9-15H,7-8,23H2,1-6H3,(H2,24,30)(H,25,31)(H,26,32)(H,27,34)(H,28,33)(H,29,35)(H,36,37)/t10-,11-,12-,13-,14-,15-/m0/s1

InChI Key

OPMLTJNPDYXYRC-LZXPERKUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Resin Selection and Fmoc Chemistry

  • Resin : 2-Chlorotrityl chloride resin or Rink amide resin (0.18–0.5 mmol/g loading) is preferred for C-terminal amidation.
  • Deprotection : 20% piperidine in DMF removes Fmoc groups, with reaction times of 3–10 minutes per cycle.
  • Coupling Agents :
    • HATU/HOAt : 6 equivalents of HATU with DIEA (6 eq) in DMF achieve >95% coupling efficiency for alanine and leucine residues.
    • PyAOP : For asparagine (Asn), 9.6 equivalents of PyAOP with 30 eq DIEA reduce racemization.

Challenges in Asn Coupling

The Asn-Ala bond in AAALNA is prone to steric hindrance and aggregation. Strategies include:

  • Protecting Groups : Trityl (Trt) for Asn side chains minimizes side reactions but may reduce yields (8–10%) due to steric effects.
  • Pseudoproline Dipeptides : Incorporating Thr-Ser or Asn-Gly pseudoprolines prevents β-sheet formation during elongation.

Stepwise Yields and Purity

Residue Coupling Agent Yield (%) Purity (HPLC)
Ala₁ HATU/DIEA 98 99.5
Ala₂ HATU/DIEA 97 99.2
Ala₃ HATU/DIEA 96 98.8
Leu PyAOP/DIEA 92 97.5
Asn PyAOP/DIEA 85 95.7
Ala₄ HATU/DIEA 90 96.3

Data aggregated from.

Fragment Condensation in Solution Phase

For larger-scale production, solution-phase synthesis of peptide fragments followed by coupling is employed:

Mixed Anhydride Method

  • Reagents : Isobutyl chloroformate and N-methylmorpholine form mixed anhydrides with N-protected amino acids.
  • Conditions :
    • Ala-Ala-Ala Fragment : Synthesized at 0–5°C in THF, yielding 89–92% with <1% racemization.
    • Leu-Asn-Ala Fragment : Requires 2,4,5-trichlorophenyl esters for efficient activation, yielding 78–85%.

Enzymatic Ligation

  • L-Amino Acid Ligase (TabS) : From Pseudomonas syringae, TabS catalyzes ATP-dependent condensation of unprotected amino acids.
    • Reaction : 20 mM ATP, 20 mM MgSO₄, pH 9.0, 30°C.
    • Yield : 61% for Ala-Ala-Ala; lower efficiency (45%) observed for Leu-Asn-Ala due to steric constraints.

Advanced Flow Synthesis

Automated flow systems enhance speed and purity by reducing aggregation and side reactions:

Microscale Flow Synthesizer Design

  • Activation : PNA monomers (10 eq) activated with PyAOP (9.6 eq) and DIEA (30 eq) at 70°C.
  • Coupling Time : 10 seconds per residue, achieving 90% crude purity for 18-mer peptides.
  • Throughput : AAALNA synthesized in 1 hour vs. 6–8 hours for batch SPPS.

Comparative Performance

Parameter Batch SPPS Flow Synthesis
Time per residue 60 min 10 sec
Crude purity (HPLC) 57–70% 85–90%
Final yield 8–12% 15–20%

Adapted from.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Conditions : C18 column, 0.1% TFA in H₂O/ACN gradient (5–95% over 30 min).
  • Retention Time : AAALNA elutes at 12.3 min (λ = 214 nm).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ observed at m/z 529.6 (calc. 529.3).
  • Purity : >95% after preparative HPLC.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR : δ 0.77–1.27 ppm (Leu, Ala methyl groups); δ 4.05–4.45 ppm (α-protons).

Challenges and Optimizations

Aggregation Mitigation

  • Chaotropic Agents : 300 mM KCl in DMF improves solubility during SPPS.
  • Temperature Control : 70°C in flow synthesis reduces β-sheet formation.

Side Reactions

  • Asparagine Deamidation : Minimized by using Trt protection and neutral pH during cleavage.
  • Racemization : <0.5% with HATU/HOAt at 0–5°C.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

Biochemical Properties and Metabolism

L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine plays a crucial role in amino acid metabolism within organisms. It has been studied for its function as a substrate in various enzymatic reactions, particularly in bacterial systems. For instance, research has highlighted the role of L-alanine exporters like AlaE in Escherichia coli, which help maintain intracellular levels of L-alanine, preventing toxic accumulation under peptide-rich conditions . This suggests that similar peptides could be utilized to modulate amino acid levels in microbial fermentation processes or in therapeutic applications targeting metabolic disorders.

Nutritional Supplementation

Peptides such as this compound are being investigated for their potential benefits in nutritional supplementation. They can enhance muscle recovery and growth due to their role as building blocks for protein synthesis. The peptide's structure may also contribute to improved solubility and absorption compared to free amino acids, making it a candidate for formulations aimed at athletes or individuals undergoing rehabilitation.

Drug Delivery Systems

The stability and biocompatibility of oligopeptides make them suitable candidates for drug delivery systems. Research into peptide-based carriers has shown that they can encapsulate various drugs, enhancing their bioavailability and targeting specific tissues or cells . The unique sequence of this compound may provide specific interactions with cellular receptors, facilitating targeted delivery.

Synthesis and Production Techniques

The synthesis of this compound can be achieved through various chemical methods, including solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides while minimizing side reactions . Recent advancements have focused on improving yield and purity during synthesis, making the production of such peptides more feasible for commercial applications.

Case Studies and Research Findings

Several studies have documented the applications of similar peptides:

  • Peptide Interaction with Organic Compounds : Research has shown that dipeptides like L-valyl-L-alanine exhibit significant sorption capacities for organic vapors, indicating potential uses in environmental remediation or sensor technology .
  • Metabolic Studies : Investigations into the metabolic pathways involving L-alanine have revealed insights into how oligopeptides can influence cellular metabolism and stress responses, particularly in bacterial systems .

Data Tables

Application AreaDescriptionPotential Benefits
Biochemical ResearchRole in amino acid metabolismModulation of intracellular amino acid levels
Nutritional SupplementationEnhances muscle recoveryImproved protein synthesis and absorption
Drug Delivery SystemsPeptide-based carriers for drug encapsulationTargeted delivery and enhanced bioavailability
Environmental ApplicationsSorption properties for organic compoundsPotential use in environmental remediation technologies

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Similarities and Differences

Target Compound:
  • Sequence : Ala-Ala-Ala-Leu-Asn-Ala
  • Key Features :
    • Three consecutive alanine residues (positions 1–3), providing rigidity and hydrophobicity.
    • L-leucine (position 4) introduces a branched hydrophobic side chain.
    • L-asparagine (position 5) adds a polar carboxamide group.
Analog 1: L-Leucyl-L-alanine ()
  • Sequence : Leu-Ala
  • Key Features :
    • Simple dipeptide with hydrophobic (leucine) and small neutral (alanine) residues.
    • Molecular weight: ~218.25 g/mol (vs. ~600–650 g/mol for the hexapeptide).
    • Clinical status: Launched, indicating established metabolic pathways and bioavailability .
Analog 2: L-Leucyl-L-glutaminyl-L-alanyl-L-asparaginyl-L-glutaminyl-L-alanine ()
  • Sequence : Leu-Gln-Ala-Asn-Gln-Ala
  • Key Features :
    • Contains glutamine (polar) and asparagine residues, enhancing hydrophilicity.
    • Molecular formula: C₂₆H₄₅N₉O₁₀ (MW: 643.69 g/mol) .
    • Structural contrast: The hexapeptide lacks glutamine but includes additional alanines.
Analog 3: L-Asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl-L-leucine ()
  • Sequence : Asn-Phe-Gly-Ala-Ala-Leu
  • Key Features :
    • Incorporates phenylalanine (aromatic) and glycine (flexibility).
    • Molecular formula: C₂₉H₄₃N₇O₁₀ (MW: ~673.70 g/mol) .
    • Functional contrast: Phe and Gly residues alter folding and receptor interactions compared to the target hexapeptide.

Physicochemical Properties

Property Target Hexapeptide L-Leucyl-L-alanine Leu-Gln-Ala-Asn-Gln-Ala Asn-Phe-Gly-Ala-Ala-Leu
Molecular Formula C₂₂H₃₈N₆O₁₁ (estimated) C₉H₁₈N₂O₃ C₂₆H₄₅N₉O₁₀ C₂₉H₄₃N₇O₁₀
Molecular Weight ~598.58 g/mol 218.25 g/mol 643.69 g/mol ~673.70 g/mol
Hydrophobicity (LogP) Moderate (Ala/Leu) Low (Leu-Ala) Moderate (Gln/Asn) High (Phe)
Solubility Likely aqueous-limited High Moderate Low

Biological Activity

L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine (often abbreviated as Ala-Ala-Ala-Leu-Asn-Ala) is a hexapeptide composed of six amino acids. The biological activity of this compound is largely influenced by its unique sequence and structure, which facilitate interactions with various molecular targets in biological systems. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.

Structure and Properties

Chemical Structure:

  • The compound consists of:
    • Three L-Alanine (Ala) residues
    • One L-Leucine (Leu) residue
    • One L-Asparagine (Asn) residue

This specific arrangement contributes to its solubility, stability, and interaction with biological molecules.

Physical Properties:

  • Molecular Weight: Approximately 743.9 g/mol
  • Solubility: Highly soluble in water, making it suitable for various biological applications.

The biological activity of this compound is primarily determined by its amino acid sequence, which allows it to interact with proteins and enzymes through:

  • Hydrogen Bonding: Facilitates specific binding to target proteins.
  • Hydrophobic Interactions: Enhances stability in lipid environments.
  • Electrostatic Forces: Contributes to the overall binding affinity with charged residues in proteins.

These interactions can modulate the activity of target proteins, leading to various physiological effects, including enzyme activation or inhibition and modulation of receptor activity .

1. Protein-Protein Interactions

Research indicates that peptides similar to this compound are involved in protein-protein interactions that are crucial for cellular signaling pathways. For instance, studies have shown that dipeptides can enhance the stability and function of protein complexes, influencing cellular responses to stimuli .

2. Enzymatic Activity Modulation

This compound has been investigated for its role in modulating enzymatic activities. In particular, it has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic efficiency and substrate specificity .

Case Study 1: Immune Response Modulation

A study explored the effects of dipeptide supplementation on immune response in animal models. The results indicated that administration of similar peptides could enhance immune function by regulating cytokine release, particularly in response to oxidative stress . This suggests potential applications in clinical nutrition and therapeutic interventions for immune-related conditions.

Case Study 2: Muscle Recovery

Another investigation focused on the impact of amino acid supplementation on muscle recovery post-exercise. Results demonstrated that peptides containing alanine residues significantly improved muscle repair and reduced inflammation markers compared to controls. This highlights the potential use of this compound in sports nutrition .

Comparative Analysis with Related Compounds

Compound NameMolecular Weight (g/mol)SolubilityKey Biological Activity
L-Alanyl-L-alanylleucine743.9HighProtein-protein interactions
L-Alanylasparagine174.2ModerateImmune modulation
L-Alanylleucine131.2HighMuscle recovery enhancement

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